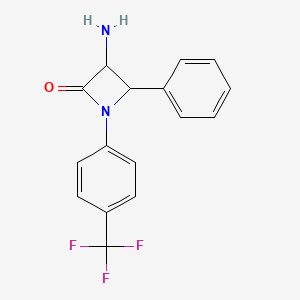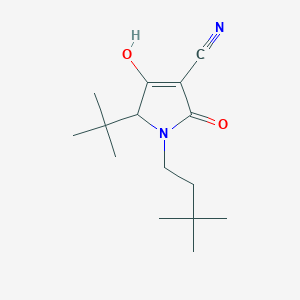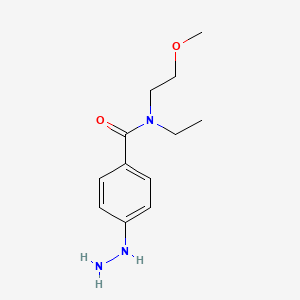
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone class. This compound is characterized by its azetidin-2-one core, which is a four-membered lactam ring, and the presence of phenyl and trifluoromethylphenyl groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under vigorous stirring to ensure complete cyclization and formation of the azetidin-2-one ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidin-2-one ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and trifluoromethylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the phenyl and trifluoromethylphenyl groups.
科学研究应用
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s azetidin-2-one core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Amino-1-methyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylphenyl group but lacks the azetidin-2-one core.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains a pyrazole ring instead of an azetidin-2-one ring .
Uniqueness
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is unique due to its combination of the azetidin-2-one core and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C16H13F3N2O |
|---|---|
分子量 |
306.28 g/mol |
IUPAC 名称 |
3-amino-4-phenyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)11-6-8-12(9-7-11)21-14(13(20)15(21)22)10-4-2-1-3-5-10/h1-9,13-14H,20H2 |
InChI 键 |
XSTYFAKLOQDJDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)



![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)


![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

